Dimethyl [amino(cyano)methylidene]propanedioate
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Overview
Description
Dimethyl [amino(cyano)methylidene]propanedioate is an organic compound with a complex structure that includes both ester and cyano functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl [amino(cyano)methylidene]propanedioate typically involves the reaction of cyanoacetic acid derivatives with dimethyl malonate under specific conditions. One common method involves the use of a base such as sodium ethoxide to facilitate the reaction. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Dimethyl [amino(cyano)methylidene]propanedioate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: Nucleophilic substitution reactions can occur at the cyano or ester groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like sodium methoxide or other nucleophiles can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while reduction can produce amines .
Scientific Research Applications
Dimethyl [amino(cyano)methylidene]propanedioate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Dimethyl [amino(cyano)methylidene]propanedioate involves its interaction with various molecular targets. The cyano group can participate in nucleophilic addition reactions, while the ester groups can undergo hydrolysis. These interactions can lead to the formation of reactive intermediates that further react with other molecules .
Comparison with Similar Compounds
Similar Compounds
Dimethyl malonate: A simpler ester with similar reactivity but lacking the cyano group.
Cyanoacetic acid: Contains the cyano group but lacks the ester functionality.
Diethyl malonate: Similar to Dimethyl malonate but with ethyl groups instead of methyl groups.
Uniqueness
Dimethyl [amino(cyano)methylidene]propanedioate is unique due to the presence of both ester and cyano groups, which confer distinct reactivity and potential for diverse applications. Its ability to participate in multiple types of chemical reactions makes it a versatile compound in synthetic chemistry .
Properties
CAS No. |
90281-22-4 |
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Molecular Formula |
C7H8N2O4 |
Molecular Weight |
184.15 g/mol |
IUPAC Name |
dimethyl 2-[amino(cyano)methylidene]propanedioate |
InChI |
InChI=1S/C7H8N2O4/c1-12-6(10)5(4(9)3-8)7(11)13-2/h9H2,1-2H3 |
InChI Key |
DOWINDVEAQXQLK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(=C(C#N)N)C(=O)OC |
Origin of Product |
United States |
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